5-{2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-{2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purine derivative with a triazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the purine derivative and the triazole ring. The key steps include:
Preparation of the Purine Derivative: This involves the alkylation of a purine base with ethyl and methyl groups, followed by oxidation to introduce the dioxo groups.
Formation of the Triazole Ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne.
Coupling of the Purine and Triazole Moieties: This step involves the formation of a thioether linkage between the purine derivative and the triazole ring, followed by acetylation and amidation to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes involving purine derivatives and triazole-containing compounds.
Medicine: The compound could be explored for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The purine derivative may interact with enzymes or receptors involved in nucleotide metabolism, while the triazole ring could modulate protein-protein interactions or other cellular processes. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl derivatives: These compounds share the purine core and may have similar biological activities.
2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives: These compounds share the triazole ring and may exhibit similar chemical reactivity and biological properties.
Uniqueness
The uniqueness of 5-{2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of a purine derivative with a triazole ring, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
5-[[2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9O4S/c1-4-28-14-17(26(2)20(33)27(3)18(14)32)23-19(28)34-10-12(30)22-16-13(15(21)31)24-29(25-16)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H2,21,31)(H,22,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMUIKESNWPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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